molecular formula C8H5F3N2O2S B11783275 Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B11783275
M. Wt: 250.20 g/mol
InChI Key: DXWMYLGXXNMNRR-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with a trifluoromethyl (-CF₃) group at position 6 and a methyl ester (-COOCH₃) at position 5. This structure combines electron-withdrawing substituents (e.g., -CF₃) and a polar ester group, making it a promising candidate for medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows for further functionalization .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c1-15-6(14)4-5(8(9,10)11)12-7-13(4)2-3-16-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWMYLGXXNMNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2N1C=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of thiourea with trifluoroacetone and α-bromoacetophenone. This reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of a base, such as sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester group undergoes oxidation to yield carboxylic acid derivatives. Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or aqueous conditions are commonly employed:

Methyl esterKMnO4/H+Carboxylic acid+CO2+H2O\text{Methyl ester} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Carboxylic acid} + \text{CO}_2 + \text{H}_2\text{O}

A study demonstrated 52% yield for the oxidation of the aldehyde intermediate to 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid using sodium chlorite (NaClO₂) and sodium dihydrogen phosphate in tert-butanol/water .

Reagent Conditions Product Yield
NaClO₂/NaH₂PO₄tert-Butanol/H₂O, 20°C, 1.5 hCarboxylic acid55%
KMnO₄Acidic aqueous, reflux5-Carboxyimidazo[2,1-b]thiazole~60%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. Sodium hydroxide (NaOH) in ethanol/water at 27°C achieved 75–80% yield in Claisen-Schmidt condensations .

RCOOCH3NaOHRCOONa++CH3OH\text{RCOOCH}_3 \xrightarrow{\text{NaOH}} \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Example : Reaction with 3,4-dimethoxyphenyl acetophenone in ethanol/NaOH yielded chalcone derivatives (75% yield) .

Nucleophilic Substitution

The carboxylate group participates in nucleophilic substitution with amines to form amides. For example, treatment with ammonia (NH₃) in ethanol produced 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide in moderate yields.

Reduction Reactions

The carbonyl group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄):

RCOOR’NaBH4RCH2OH+R’OH\text{RCOOR'} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{OH} + \text{R'OH}

While specific yields are not reported for this compound, analogous reductions of imidazo-thiazoles achieved >60% efficiency.

Cycloaddition Reactions

The electron-deficient imidazo-thiazole core participates in Diels-Alder reactions with dienes under thermal conditions, forming fused bicyclic systems. For example, reactions with 1,3-butadiene at 100°C yielded tricyclic derivatives.

Suzuki Cross-Coupling

The trifluoromethyl-substituted ring undergoes palladium-catalyzed coupling with aryl boronic acids. While direct examples are scarce for this compound, analogous imidazo-thiazoles achieved 40–70% yields using Pd(PPh₃)₄ and K₂CO₃ in DMF.

Selenylation

Recent studies demonstrated H-bond-mediated selenylation using urea hydrogen peroxide (UHP) and diaryl diselenides. Though not directly reported for this compound, selenylation of structurally similar imidazo-thiazoles produced 5-selenyl derivatives in 65–85% yields .

Claisen-Schmidt Condensation

The aldehyde derivative (generated via Vilsmeier-Haack formylation) reacts with ketones in basic ethanol to form α,β-unsaturated ketones:

RCHO+R’COCH3NaOHRCH=CHCOR’+H2O\text{RCHO} + \text{R'COCH}_3 \xrightarrow{\text{NaOH}} \text{RCH=CHCOR'} + \text{H}_2\text{O}

Ketone Conditions Product Yield
3,4,5-TrimethoxyacetophenoneNaOH/EtOH, 27°C, 4 h(E)-3-(6-Trifluoromethyl)chalcone75%

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, with Mn(VII) acting as the terminal oxidant .

  • Selenylation : Involves UHP-generated selenyl radicals that attack the electron-rich C5 position of the heterocycle .

This compound’s reactivity profile positions it as a valuable intermediate for synthesizing bioactive molecules, including COX-2 inhibitors and anticancer agents . Future research should explore catalytic asymmetric reactions and green chemistry approaches to enhance synthetic efficiency.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable areas of application include:

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole compounds, including methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate, show promising antimicrobial properties. These compounds have been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These data suggest that the trifluoromethyl group enhances the antimicrobial efficacy of the compound, potentially making it suitable for developing new antibiotics.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound exhibited significant activity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)7.94
This compoundHeLa (cervical cancer)6.35

These findings indicate that this compound could serve as a lead structure in the development of new anticancer agents.

Comparison with Similar Compounds

Ester Group Modifications

  • Ethyl 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 1956319-61-1):
    • Differs only in the ester group (ethyl vs. methyl).
    • Molecular weight: 264.22 (vs. 250.19 for the methyl ester).
    • Storage: Requires sealing at 2–8°C, similar to the methyl analog .
  • Ethyl 3-Methyl-6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 1956319-40-6):
    • Additional methyl group at position 3.
    • Molecular weight: 278.25; predicted density: 1.52 g/cm³; pKa: 0.21 .

Positional Isomerism

  • Methyl Imidazo[2,1-b]thiazole-6-carboxylate (CAS 53572-99-9):
    • Ester group at position 6 instead of 5.
    • Similarity score: 0.84 (compared to the target compound) .

Substituent Variations on Aromatic/Functional Groups

Trifluoromethyl vs. Halogen/Aryl Groups

  • Ethyl 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate: Synthesized via condensation of 2-aminothiazole and ethyl 3-(4-chlorophenyl)-3-oxopropanoate with CBr₄ (82% yield) .
  • 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde :
    • Features an aldehyde (-CHO) instead of an ester, enabling nucleophilic additions .

Thioether-Linked Derivatives

  • 6-[(3-(Trifluoromethyl)phenyl)thio]imidazo[2,1-b]thiazole-5-carbaldehyde (CID 2778851):
    • Thioether linkage at position 6; molecular weight: 328.00.
    • The -SC₆H₄CF₃ group enhances lipophilicity and may influence binding interactions .

Anticancer Activity

  • 2-(Naphthalen-1-ylmethyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanates :
    • Exhibit cytotoxicity via thiocyanate substitution; IC₅₀ values correlate with aryl substituents (e.g., nitro groups enhance activity) .
  • 6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole :
    • Shows potent anticancer activity in vitro, though structurally distinct due to the thiadiazole ring .

Constitutive Androstane Receptor (CAR) Agonism

  • Ethyl 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate :
    • Identified as a human CAR agonist, suggesting the imidazothiazole scaffold’s relevance in nuclear receptor modulation .

Key Physical Properties

Compound Molecular Weight Melting Point Storage Conditions Reference
Methyl 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 250.19 Not reported Likely 2–8°C (analogous to ethyl ester) Estimated
Ethyl 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 264.22 Not reported Sealed, 2–8°C
Ethyl 3-Methyl-6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 278.25 Not reported Dry, room temperature

Biological Activity

Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound contains both imidazole and thiazole rings, contributing to its biochemical properties.
  • Molecular Formula : C10H9F3N2O2S
  • Molecular Weight : 278.25 g/mol

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as Mycobacterium tuberculosis pantothenate synthetase, which is crucial for bacterial survival and replication .
  • Cellular Effects : It modulates various cellular processes by influencing signaling pathways and gene expression. Notably, it can alter inflammatory responses by affecting the expression of related genes .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies indicate significant antibacterial and antiviral properties, making it a candidate for further research in infectious disease treatment .
  • Anticancer Properties : Research has demonstrated its potential as an anticancer agent. For instance, it has been observed to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values around 1.65 µM . The compound also inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiproliferative Activity :
    • A study evaluated various imidazothiazole derivatives and found that compounds similar to this compound exhibited potent antiproliferative effects against multiple cancer cell lines .
    • The mechanism involved disruption of microtubule dynamics, crucial for cancer cell division.
  • Inhibition of Carbonic Anhydrase :
    • Another study assessed the inhibition of carbonic anhydrase isoforms by related compounds. While not directly tested on this compound, the results suggest potential pathways for further investigation in enzyme inhibition .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR indicates that modifications to the thiazole and imidazole rings can significantly impact the biological activity of these compounds. This highlights the importance of structural optimization in drug development .

Data Summary Table

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in breast cancer cells (IC50: 1.65 µM)
AntimicrobialSignificant antibacterial and antiviral properties
Enzyme InhibitionInhibits Mycobacterium tuberculosis pantothenate synthetase
Anti-inflammatoryModulates inflammatory gene expression

Q & A

Q. What are the common synthetic routes for Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate?

The compound can be synthesized via free-radical bromination of its methyl-substituted analog using N-bromosuccinimide (NBS), followed by functionalization with chiral auxiliaries (e.g., Schollkopf’s reagent) to introduce stereochemistry . Microwave-assisted synthesis significantly improves reaction efficiency (10–15 min) compared to conventional heating (15 h), reducing side products and increasing yields for imidazo[2,1-b]thiazole derivatives . Key steps include optimizing solvent systems (e.g., THF) and purification via column chromatography.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly distinguishing trifluoromethyl and ester carbonyl signals .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
  • Elemental analysis : Validates purity and matches calculated vs. observed C/H/N ratios .
  • Mass spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the antitubercular activity of this compound?

  • In vitro assays : Test against Mycobacterium tuberculosis H37Rv (MTB) using microplate Alamar Blue assays (MIC values). Include positive controls (e.g., rifampicin) and assess cytotoxicity in mammalian cell lines (e.g., Vero cells) .
  • Structure-activity relationships (SAR) : Modify the trifluoromethyl or ester groups to assess their impact on potency. Compare with analogs like ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate .

Q. What strategies resolve enantiomers during synthesis for chiral derivatives?

  • Chiral auxiliaries : Use Schollkopf’s reagent to introduce stereocenters, followed by acidic hydrolysis to yield enantiopure intermediates .
  • Chromatographic separation : Employ chiral HPLC columns (e.g., amylose-based) to isolate enantiomers. Validate using polarimetry or circular dichroism (CD) .

Q. How can computational docking studies elucidate its anticancer potential?

  • Target selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) based on structural analogs showing antiproliferative activity .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite for ligand-receptor modeling. Validate with molecular dynamics (MD) simulations to assess binding stability .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How should contradictory biological activity data across studies be analyzed?

  • Assay variability : Compare protocols (e.g., MTB strain differences, incubation times) that may affect MIC values .
  • Structural nuances : Evaluate substituent effects; for example, replacing the methyl ester with a carboxamide alters lipophilicity and target engagement .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups correlate with antitubercular activity) .

Methodological Considerations

  • Synthetic optimization : Prioritize microwave irradiation for time-sensitive reactions .
  • Biological assays : Include dose-response curves and statistical validation (e.g., IC₅₀ ± SEM) to ensure reproducibility .
  • Computational validation : Cross-validate docking results with in vitro data to refine predictive models .

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